3,4-Dihydroxyphenylglycol

Description

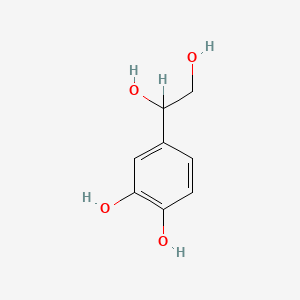

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-dihydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWFVDWRVYDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865451 | |

| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | Dihydroxyphenylethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28822-73-3, 3343-19-9 | |

| Record name | (±)-3,4-Dihydroxyphenylglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-(1,2-dihydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLGLYCOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH9K539KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 132 °C | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Enzymatic Conversion of Norepinephrine to DHPG by MAO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of norepinephrine to 3,4-dihydroxyphenylglycol (DHPG) by monoamine oxidase (MAO). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on the adrenergic system. This document details the biochemical pathway, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key processes.

Introduction

Norepinephrine (NE), a catecholamine, is a critical neurotransmitter and hormone involved in a myriad of physiological processes, including the "fight-or-flight" response, attention, and cardiovascular function. The termination of norepinephrine signaling is primarily achieved through reuptake into presynaptic neurons and subsequent enzymatic degradation. A major metabolic pathway for norepinephrine within neuronal and extraneuronal tissues is its conversion to DHPG, a process initiated by the enzyme monoamine oxidase (MAO).[1][2]

MAO exists in two isoforms, MAO-A and MAO-B, which are flavin-containing enzymes located on the outer mitochondrial membrane.[3] While both isoforms can metabolize norepinephrine, MAO-A is considered the primary isoenzyme responsible for its degradation in catecholaminergic neurons.[4][5] The enzymatic reaction involves the oxidative deamination of norepinephrine to an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then rapidly reduced to DHPG by aldehyde reductases. This metabolic pathway not only regulates norepinephrine levels but also produces hydrogen peroxide (H₂O₂) as a byproduct, which can contribute to oxidative stress under certain pathological conditions.

Understanding the kinetics and mechanisms of this enzymatic conversion is crucial for the development of therapeutic agents targeting the adrenergic system, including antidepressants (MAO inhibitors) and drugs for neurodegenerative diseases.

Biochemical Pathway

The enzymatic conversion of norepinephrine to DHPG is a two-step process:

-

Oxidative Deamination by MAO: Norepinephrine is first oxidized by either MAO-A or MAO-B. This reaction removes the amine group and produces the reactive aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), along with ammonia and hydrogen peroxide.

-

Reduction to DHPG: DOPEGAL is subsequently reduced by aldehyde reductases or aldose reductase to form the stable alcohol metabolite, this compound (DHPG).

DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG), or it can be excreted. The major end product of norepinephrine metabolism in the periphery is vanillylmandelic acid (VMA).

Signaling Pathway Diagram

References

- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 3. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3,4-Dihydroxyphenylglycol in Extra Virgin Olive Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extra virgin olive oil (EVOO), a cornerstone of the Mediterranean diet, is renowned for its rich profile of bioactive phenolic compounds. While hydroxytyrosol and its derivatives have long been the focus of scientific investigation, recent advancements in analytical techniques have led to the discovery and characterization of other minor yet potent phenols. This technical guide delves into the discovery, quantification, and biological significance of 3,4-Dihydroxyphenylglycol (DHPG), a catechol derivative found in EVOO with promising antioxidant and anti-inflammatory properties. This document provides a comprehensive overview for researchers and professionals in drug development interested in the therapeutic potential of this olive-derived compound.

Quantitative Analysis of this compound in Olive Products

The concentration of this compound (DHPG) in olive products can vary significantly depending on the olive cultivar, processing methods, and the specific part of the olive product analyzed. While it is considered a minor compound in extra virgin olive oil, its presence is noteworthy. The following table summarizes the quantitative data for DHPG found in various olive-derived products.

| Olive Product | DHPG Concentration | Reference |

| Extra Virgin Olive Oil | ~0.8 mg / 100 g | [1] |

| Natural Black Olive Pulp | Up to 368 mg/kg (dry weight) | [2][3] |

Experimental Protocols

The accurate quantification of this compound in extra virgin olive oil requires a robust and validated analytical methodology. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique employed for this purpose. Below is a synthesized protocol based on established methods for the analysis of phenolic compounds in olive oil.[4][5]

Extraction of Phenolic Compounds from Extra Virgin Olive Oil

This protocol outlines a liquid-liquid extraction method to isolate the polar phenolic fraction, including DHPG, from the oil matrix.

Materials:

-

Extra Virgin Olive Oil (EVOO) sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hexane (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 5.0 g of the EVOO sample into a 50 mL centrifuge tube.

-

Add 10 mL of hexane and vortex to dissolve the oil.

-

Add 10 mL of a methanol/water (60:40, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3500 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower hydroalcoholic phase (containing the phenolic compounds) using a pipette and transfer it to a clean tube.

-

Repeat the extraction of the hexane phase two more times with 10 mL of the methanol/water solution.

-

Pool the hydroalcoholic extracts.

-

Evaporate the collected extract to dryness using a rotary evaporator at a temperature not exceeding 35°C.

-

Re-dissolve the dried extract in 1 mL of a methanol/water (20:80, v/v) solution.

-

Filter the re-dissolved extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-DAD Analysis of this compound

This section details the chromatographic conditions for the separation and quantification of DHPG.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm, 4.6 x 250 mm).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.5% acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-10 min, 5-30% B

-

10-12 min, 30-33% B

-

12-17 min, 33-38% B

-

17-20 min, 38-50% B

-

20-23 min, 50-95% B

-

23-25 min, 95% B

-

25-27 min, 95-5% B

-

27-37 min, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Quantification: Based on a calibration curve of a pure DHPG standard.

Biological Activity and Signaling Pathways

This compound has demonstrated significant antioxidant and anti-inflammatory activities. Its biological effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway of DHPG

DHPG exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes and cytokines. This is achieved, at least in part, through the modulation of the NF-κB signaling pathway. DHPG has been shown to prevent the degradation of IκBα, a critical inhibitor of NF-κB. By stabilizing IκBα, DHPG prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of target genes such as COX-2, iNOS, TNF-α, IL-6, and IL-1β.

Metabolic Pathway of DHPG

In a broader biological context, DHPG is also known as a primary metabolite of the neurotransmitter norepinephrine. Its formation and subsequent metabolism are key steps in catecholamine degradation. This pathway is important for understanding the systemic effects and clearance of DHPG.

Experimental Workflow for DHPG Analysis

The following diagram illustrates the logical flow of the experimental process for the quantification of DHPG in extra virgin olive oil, from sample preparation to data analysis.

Conclusion

The discovery and characterization of this compound in extra virgin olive oil add another layer to the complex and beneficial chemistry of this valuable food product. Its potent antioxidant and anti-inflammatory properties, mediated through pathways such as NF-κB, make it a compound of significant interest for further research and potential therapeutic applications. The standardized analytical methods outlined in this guide provide a foundation for consistent and reliable quantification, which is crucial for future studies investigating the health benefits of EVOO and its minor phenolic constituents. As research continues to uncover the full spectrum of bioactive compounds in natural products, DHPG stands out as a promising candidate for drug development and nutritional science.

References

The Role of 3,4-Dihydroxyphenylglycol (DHPG) in the Sympathetic Nervous System: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of norepinephrine (NE), the principal neurotransmitter of the sympathetic nervous system. As such, plasma and tissue levels of DHPG serve as a crucial biomarker for understanding sympathetic tone, norepinephrine turnover, and the efficacy of sympatholytic drugs. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological significance of DHPG, with a focus on its application in research and drug development. Detailed experimental protocols for DHPG quantification, along with visualized signaling pathways and workflows, are presented to facilitate a deeper understanding and practical application of this important analyte in neuroscience and cardiovascular research.

Introduction

The sympathetic nervous system orchestrates the body's "fight or flight" response, primarily through the release of norepinephrine from postganglionic neurons. The precise regulation of norepinephrine signaling is critical for maintaining homeostasis. A key aspect of this regulation is the metabolic fate of norepinephrine within the sympathetic neuron. This compound (DHPG) is the major metabolite formed from norepinephrine that has been taken back up into the neuron or that has leaked from storage vesicles. Consequently, the measurement of DHPG provides a unique window into intraneuronal norepinephrine metabolism and sympathetic nervous activity. This guide will delve into the core aspects of DHPG's role in the sympathetic nervous system, offering both foundational knowledge and practical methodologies for its study.

Synthesis and Metabolism of DHPG

The metabolic pathway of norepinephrine to DHPG is a two-step process that primarily occurs within sympathetic nerve endings.

-

Norepinephrine Reuptake and Vesicular Leakage : Norepinephrine in the synaptic cleft is cleared predominantly through reuptake into the presynaptic neuron by the norepinephrine transporter (NET). Additionally, a significant portion of norepinephrine continuously leaks from storage vesicles into the neuronal cytoplasm.

-

Deamination by Monoamine Oxidase (MAO) : Once in the neuronal cytoplasm, norepinephrine is a substrate for monoamine oxidase A (MAO-A), which deaminates it to form an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

-

Reduction to DHPG : DOPEGAL is then rapidly reduced by aldehyde reductase to form the stable metabolite, this compound (DHPG).

DHPG can then diffuse out of the neuron and into the bloodstream. A portion of this DHPG is subsequently O-methylated by catechol-O-methyltransferase (COMT) in extraneuronal tissues, such as the liver, to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

Figure 1: Norepinephrine metabolism to DHPG and MHPG.

DHPG as a Biomarker of Sympathetic Activity

Plasma DHPG levels are a valuable indicator of sympathetic nervous system function. Unlike plasma norepinephrine, which primarily reflects the spillover of neurotransmitter from the synapse that has escaped reuptake, DHPG provides insights into the intraneuronal processing of norepinephrine.[1][2]

Key aspects of DHPG as a biomarker include:

-

Index of Norepinephrine Turnover : DHPG levels reflect the rate of both norepinephrine reuptake and metabolism, as well as the leakage of norepinephrine from vesicular stores.[3] Under resting conditions, the majority of DHPG production is attributed to the metabolism of norepinephrine that has leaked from storage vesicles.[4][5]

-

Indicator of Neuronal Reuptake : Changes in plasma DHPG in response to sympathetic stimulation or pharmacological intervention can provide information about the efficiency of the norepinephrine transporter (NET). For instance, blockade of NET with drugs like desipramine prevents the formation of DHPG from exogenous norepinephrine.

-

Complementary to Norepinephrine Measurements : The simultaneous measurement of plasma norepinephrine and DHPG offers a more comprehensive assessment of sympathetic function than either marker alone. The ratio of DHPG to norepinephrine can provide insights into the relative contributions of norepinephrine spillover and intraneuronal metabolism.

Quantitative Data on DHPG Levels

The following tables summarize quantitative data on DHPG levels from various studies, providing a reference for typical concentrations and responses to physiological and pharmacological manipulations.

Table 1: Basal Plasma DHPG and Norepinephrine Concentrations in Humans

| Analyte | Concentration (pg/mL) | Concentration (pmol/mL) | Source |

| DHPG | 700-800 | ~4.1-4.7 | |

| Norepinephrine | ~266 | ~1.57 |

Table 2: Cardiac Spillover of DHPG and Norepinephrine at Rest in Humans

| Analyte | Spillover (pmol/min) | Source |

| DHPG | 601 +/- 41 | |

| Norepinephrine | 78 +/- 10 |

Table 3: Effects of Pharmacological Interventions on Plasma DHPG Levels

| Intervention | Effect on Plasma DHPG | Mechanism | Source |

| Moclobemide (MAO-A inhibitor) | 78% reduction | Inhibition of norepinephrine deamination | |

| Desipramine (NET inhibitor) | Abolished DHPG response to yohimbine | Blockade of norepinephrine reuptake | |

| Reserpine | 300% increase in DHPG formation from exogenous NE | Interference with vesicular storage of norepinephrine | |

| Dexmedetomidine (α2-adrenoceptor agonist) | ~15% maximal reduction | Inhibition of norepinephrine release | |

| Atipamezole (α2-adrenoceptor antagonist) | Small increase | Stimulation of norepinephrine release |

Experimental Protocols

The gold standard for the quantification of DHPG in biological samples is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method offers high sensitivity and specificity.

Principle of HPLC-ECD

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For DHPG analysis, a reverse-phase C18 column is commonly used. Following separation, the eluate passes through an electrochemical detector. DHPG is an electroactive compound, meaning it can be oxidized at a specific potential. The detector applies this potential, and the resulting current generated by the oxidation of DHPG is proportional to its concentration.

Sample Preparation (Human Plasma)

-

Collection : Collect whole blood in chilled tubes containing EDTA or heparin as an anticoagulant.

-

Centrifugation : Immediately centrifuge the blood at 4°C to separate the plasma.

-

Storage : Store the plasma at -80°C until analysis to prevent degradation of catecholamines and their metabolites.

-

Extraction : Prior to injection into the HPLC system, DHPG and other catecholamines are typically extracted from the plasma matrix. A common method is alumina extraction, which involves the adsorption of catechols onto alumina at an alkaline pH, followed by elution with an acid.

HPLC-ECD System and Parameters

The following provides a general protocol for DHPG measurement. Specific parameters may require optimization based on the particular HPLC system and sample type.

-

HPLC System : An isocratic pump, a refrigerated autosampler, and an electrochemical detector.

-

Column : A reverse-phase C18 column (e.g., MD-150 x 3.2 mm, 3 µm).

-

Mobile Phase : A buffered aqueous solution, often containing an ion-pairing agent to improve the retention of polar analytes like DHPG. An example mobile phase consists of 75 mM NaH2PO4, 1.7 mM 1-octanesulfonic acid sodium, 0.025% trimethylamine, and 8% acetonitrile, with the pH adjusted to 2.9.

-

Flow Rate : Typically around 0.4-1.0 mL/min.

-

Electrochemical Detector : A glassy carbon working electrode is commonly used. The potential is set to a level sufficient to oxidize DHPG (e.g., +0.78 V). Some systems may use a dual-electrode setup for increased specificity.

References

- 1. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans. [jci.org]

- 3. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sympathetic nervous function in human heart as assessed by cardiac spillovers of dihydroxyphenylglycol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Source and physiological significance of plasma this compound and 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 3,4-Dihydroxyphenylglycol (DHPG) as a Primary Metabolite of Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylglycol (DHPG) is a primary, intraneuronal metabolite of the neurotransmitter norepinephrine (NE). Its formation and subsequent release into the circulation provide a crucial window into the activity of the sympathetic nervous system (SNS). Unlike direct measurements of norepinephrine, which can be influenced by clearance rates and spillover from synapses, DHPG levels offer a more nuanced understanding of norepinephrine turnover within sympathetic neurons. This technical guide provides an in-depth exploration of DHPG's role in norepinephrine metabolism, its significance as a biomarker, and the methodologies used for its quantification.

Biochemical Pathways of Norepinephrine Metabolism

Norepinephrine, upon its release from sympathetic nerve terminals, is primarily cleared from the synaptic cleft via reuptake into the presynaptic neuron by the norepinephrine transporter (NET).[1][2] Once inside the neuron, norepinephrine that is not repackaged into synaptic vesicles is metabolized.

The initial and rate-limiting step in the intraneuronal degradation of norepinephrine is deamination by monoamine oxidase (MAO) , an enzyme located on the outer mitochondrial membrane, to form the unstable intermediate, 3,4-dihydroxymandelaldehyde (DOPEGAL).[3][4] This aldehyde is then rapidly converted to DHPG through reduction by aldehyde reductase or aldose reductase .[3] DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

Alternatively, DOPEGAL can be oxidized by aldehyde dehydrogenase (AD) to form 3,4-dihydroxymandelic acid (DOMA). However, the pathway leading to DHPG is predominant in sympathetic neurons.

Extraneuronal metabolism of norepinephrine, although a minor pathway for catecholamine clearance from the synapse, involves the action of COMT to produce normetanephrine (NMN). Therefore, plasma DHPG is considered a reliable indicator of intraneuronal norepinephrine metabolism and sympathetic nervous activity.

DHPG as a Biomarker of Sympathetic Nervous System Activity

Plasma DHPG levels are a sensitive index of sympathetic tone and norepinephrine turnover. Studies have shown that manipulations that increase sympathetic activity, such as physical stress or the administration of yohimbine (an α2-adrenergic antagonist), lead to correlated increases in both plasma NE and DHPG. Conversely, clonidine, an α2-adrenergic agonist that suppresses sympathetic outflow, decreases both NE and DHPG levels.

Importantly, blockade of the norepinephrine transporter (NET) with drugs like desipramine abolishes the DHPG response to sympathetic stimulation, highlighting that the formation of DHPG is dependent on the reuptake of released norepinephrine. Therefore, simultaneous measurement of NE and DHPG can provide valuable insights into NE release, reuptake, and metabolism. This makes DHPG a critical biomarker in clinical research for conditions characterized by autonomic dysfunction, such as heart failure, hypertension, and certain psychiatric disorders.

Quantitative Data on DHPG Levels

The concentration of DHPG can vary depending on the biological matrix, species, and physiological state. The following tables summarize representative quantitative data from the literature.

Table 1: Basal Plasma/Serum DHPG and Norepinephrine Concentrations in Humans

| Analyte | Concentration | Matrix | Population | Reference |

| DHPG | 19.58 ± 8.13 ng/mL | Plasma | Healthy Adults | |

| Norepinephrine | 1.40 ± 0.11 pmol/mL | Plasma | Healthy Adults | |

| DHPG | ~700-800 pg/mL (plateau after clonidine) | Plasma | Healthy Adults |

Table 2: DHPG and Norepinephrine Concentrations in Human Urine and Cerebrospinal Fluid (CSF)

| Analyte | Concentration | Matrix | Population | Reference |

| DHPG | 0.39 ± 0.21 µg/mg creatinine | Urine | Healthy Adults | |

| DHPG | 34.76 ± 11.46 ng/mL | CSF | Healthy Adults | |

| Norepinephrine | Not Reported | - | - | - |

Table 3: Basal Plasma DHPG and Norepinephrine Concentrations in Rats

| Analyte | Concentration | Matrix | Population | Reference |

| DHPG | 4.73 ± 0.21 pmol/mL | Plasma | Wistar Rats | |

| Norepinephrine | Not Reported | - | - | - |

Experimental Protocols for DHPG Quantification

The accurate measurement of DHPG requires sensitive and specific analytical methods due to its low concentrations in biological fluids and potential for interference from other catecholamines and metabolites. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Key Experimental Steps: HPLC-ECD Method

This protocol is a generalized summary based on methodologies described in the literature.

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing EDTA and sodium metabisulfite to prevent catecholamine oxidation.

-

Centrifuge immediately at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

For urine samples, collect over a 24-hour period into a container with an acid preservative.

-

-

Extraction:

-

Perform solid-phase extraction (SPE) to isolate catecholamines and their metabolites from the plasma or urine matrix. Alumina-based cartridges are commonly used for this purpose.

-

Condition the SPE cartridge with appropriate buffers.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an acidic solution.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate, citric acid) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., sodium octylsulfate).

-

Maintain a constant flow rate (e.g., 0.8 mL/min).

-

-

Electrochemical Detection:

-

Employ an electrochemical detector with a glassy carbon working electrode.

-

Apply a specific oxidation potential (e.g., +0.78 V) to detect the analytes as they elute from the column.

-

-

Quantification:

-

Generate a standard curve using known concentrations of DHPG and norepinephrine.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

-

Key Experimental Steps: LC-MS/MS Method

This protocol is a generalized summary based on methodologies described in the literature.

-

Sample Preparation and Extraction:

-

Similar to the HPLC-ECD method, sample collection and initial preparation are critical.

-

SPE using alumina basic cartridges is an effective method for extraction.

-

-

Liquid Chromatography:

-

Utilize a reverse-phase HPLC or UHPLC system for chromatographic separation.

-

The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry:

-

Interface the LC system with a triple quadrupole mass spectrometer.

-

Employ an electrospray ionization (ESI) source, often in negative ion mode for DHPG.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for DHPG, norepinephrine, and an internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Quantify the analytes in the samples based on the peak area ratios of the analyte to the internal standard.

-

Signaling Pathways and Logical Relationships

While DHPG itself is a metabolite and not a primary signaling molecule in the same way as norepinephrine, its precursor, norepinephrine, activates adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that are fundamental to the physiological effects of the sympathetic nervous system. The concentration of DHPG is logically linked to the activity of this entire system, from norepinephrine synthesis and release to its reuptake and metabolism.

Conclusion

This compound is an indispensable tool in the study of the sympathetic nervous system. As the primary intraneuronal metabolite of norepinephrine, its levels in plasma, urine, and CSF provide a reliable and sensitive measure of sympathetic tone and neuronal norepinephrine turnover. The analytical methodologies for its quantification are well-established, offering researchers and clinicians robust means to investigate autonomic function in both health and disease. For drug development professionals, understanding the dynamics of DHPG can be critical in evaluating the pharmacodynamic effects of novel therapeutics targeting the sympathetic nervous system. Continued research into the nuances of DHPG metabolism will undoubtedly further refine its utility as a key biomarker in neuroscience and cardiovascular medicine.

References

- 1. The role of neuronal and extraneuronal plasma membrane transporters in the inactivation of peripheral catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 3. medlink.com [medlink.com]

- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Action of 3,4-Dihydroxyphenylglycol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine and a naturally occurring phenolic compound found in olive oil, has demonstrated notable antioxidant properties. This technical guide delineates the core antioxidant mechanisms of DHPG, presenting a comprehensive overview of its effects on oxidative stress markers and antioxidant enzyme activities. In vivo studies in rodent models have shown that DHPG can mitigate oxidative damage, and in vitro assays have quantified its oxygen radical absorbance capacity. While direct evidence of its influence on specific signaling pathways is still emerging, its catechol structure suggests a potential role in modulating the Keap1-Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses. This document provides a detailed summary of quantitative data, experimental protocols, and visual representations of its mechanistic actions to support further research and drug development efforts.

Direct Antioxidant Activity

The antioxidant capacity of this compound is attributed to its chemical structure, specifically the catechol moiety (a benzene ring with two adjacent hydroxyl groups). This structure enables DHPG to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the antioxidant capacity of a substance against peroxyl radicals. A study evaluating the antioxidant activity of purified DHPG from table olive effluents reported its ORAC value in comparison to hydroxytyrosol (HT), another well-known antioxidant from olives. The extract rich in DHPG exhibited a higher antioxidant capacity than the HT extract[1].

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of this compound (DHPG) and Hydroxytyrosol (HT)

| Compound/Mixture | ORAC Value (μmol of Trolox/mmol of active molecule) |

| DHPG-rich extract | 9758 |

| HT-rich extract | 4127 |

| DHPG + HT (1:1 mixture) | 7042 |

Data sourced from Fernández-Prior et al. (2021)[1]

In Vivo Antioxidant Effects

Animal studies, primarily in rat models of diabetes and heat stress, have provided significant insights into the in vivo antioxidant effects of DHPG. These studies demonstrate that DHPG administration can ameliorate oxidative stress by modulating various biomarkers and enhancing the activity of endogenous antioxidant enzymes. Notably, a synergistic antioxidant effect is often observed when DHPG is co-administered with hydroxytyrosol (HT)[2][3][4].

Attenuation of Oxidative and Nitrosative Stress Markers

In a study using a rat model of type 1 diabetes, administration of DHPG, both alone and in combination with HT, led to a significant reduction in markers of oxidative and nitrosative stress.

Table 2: Effect of DHPG on Oxidative and Nitrosative Stress Markers in Diabetic Rats

| Treatment Group | TBARS (nmol/mg protein) | 8-OHdG (ng/mL) | 3-Nitrotyrosine (ng/mL) | GSH (μmol/L) |

| Non-diabetic rats (NDR) | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.2 ± 0.3 | 4.5 ± 0.5 |

| Diabetic rats (DR) | 2.5 ± 0.4 | 2.5 ± 0.5 | 4.0 ± 0.6 | 3.1 ± 0.4 |

| DR + DHPG (0.5 mg/kg/day) | 2.0 ± 0.3 | 1.8 ± 0.4 | 3.2 ± 0.5 | 3.5 ± 0.4 |

| DR + DHPG (1 mg/kg/day) | 1.8 ± 0.3 | 1.6 ± 0.3 | 2.8 ± 0.4 | 3.7 ± 0.5 |

| DR + HT (5 mg/kg/day) + DHPG (0.5 mg/kg/day) | 1.6 ± 0.2 | 1.3 ± 0.2 | 2.2 ± 0.3 | 4.0 ± 0.5 |

| DR + HT (5 mg/kg/day) + DHPG (1 mg/kg/day) | 1.4 ± 0.2 | 1.1 ± 0.2 | 1.8 ± 0.3 | 4.2 ± 0.4* |

p < 0.05 compared to Diabetic rats (DR). Data are presented as mean ± standard deviation. TBARS: Thiobarbituric Acid Reactive Substances; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; GSH: Glutathione. Data adapted from publications on synergistic effects of DHPG and HT.

Modulation of Antioxidant Enzyme Activity

In a study investigating the effects of DHPG on heat stress-induced reproductive damage in male rats, DHPG treatment was found to enhance the activity of key antioxidant enzymes.

Table 3: Effect of DHPG on Antioxidant Enzyme Levels in Heat-Stressed Rats

| Treatment Group | TAC (U/mL) | GPx (U/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |

| Heat Stress (HS) | Decreased | Decreased | Decreased | Decreased |

| HS + DHPG (0.5 mg/kg) | Increased | Increased | Increased | Increased |

| HS + DHPG (1 mg/kg) | Increased | Increased | Increased | Increased |

| HS + HT (5 mg/kg) + DHPG (0.5 mg/kg) | Further Increased | Further Increased | Further Increased | Further Increased |

| HS + HT (5 mg/kg) + DHPG (1 mg/kg) | Further Increased | Further Increased | Further Increased | Further Increased |

This table summarizes the qualitative changes reported. Quantitative data was not provided in the abstract. TAC: Total Antioxidant Capacity; GPx: Glutathione Peroxidase; SOD: Superoxide Dismutase; CAT: Catalase. Data adapted from Sadeghi Rad et al. (2024).

Cellular Signaling Pathways

Proposed Keap1-Nrf2/ARE Signaling Pathway Activation

While direct experimental evidence for this compound's activation of the Keap1-Nrf2/ARE pathway is currently limited, its catechol structure is a key feature shared by other known Nrf2 activators. The proposed mechanism involves the oxidation of the catechol moiety to an electrophilic ortho-quinone. This quinone can then react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification of Keap1 leads to the dissociation and stabilization of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.

Caption: Proposed Keap1-Nrf2/ARE pathway activation by DHPG.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant effects of this compound.

In Vivo Animal Studies

4.1.1 Experimental Design for Antioxidant Effects in Diabetic Rats

-

Animal Model: Male Wistar rats are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ).

-

Treatment Groups:

-

Nondiabetic control rats (NDR)

-

Diabetic control rats (DR)

-

DR treated with DHPG (e.g., 0.5 mg/kg/day and 1 mg/kg/day, administered orally)

-

DR treated with Hydroxytyrosol (HT) (e.g., 5 mg/kg/day, p.o.)

-

DR treated with a combination of DHPG and HT.

-

-

Duration: Treatment is typically carried out for a period of several weeks (e.g., 8 weeks).

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., brain, liver) are collected for biochemical analysis.

Caption: In vivo experimental workflow for DHPG in diabetic rats.

Biochemical Assays

4.2.1 Thiobarbituric Acid Reactive Substances (TBARS) Assay This assay measures lipid peroxidation.

-

Tissue samples are homogenized in an appropriate buffer (e.g., ice-cold 0.1 M Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the supernatant is collected.

-

An aliquot of the supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.

-

After cooling, the resulting pink-colored chromogen is extracted with a solvent (e.g., n-butanol).

-

The absorbance or fluorescence of the extract is measured at the appropriate wavelength (e.g., 532 nm for absorbance).

-

TBARS levels are quantified using a standard curve of MDA or a similar standard.

4.2.2 Glutathione (GSH) Assay This assay quantifies the levels of reduced glutathione, a key intracellular antioxidant.

-

Tissue or cell samples are deproteinized, often using an acid like metaphosphoric acid or trichloroacetic acid.

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant is mixed with a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), also known as Ellman's reagent) and glutathione reductase.

-

The reaction is initiated by the addition of NADPH.

-

Glutathione reductase reduces oxidized glutathione (GSSG) to GSH, and GSH reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

-

The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.

-

GSH concentration is determined by comparison to a standard curve of known GSH concentrations.

4.2.3 Superoxide Dismutase (SOD) Activity Assay This assay measures the activity of the antioxidant enzyme superoxide dismutase.

-

Prepare tissue or cell lysates in an appropriate buffer.

-

The assay is based on the inhibition of the reduction of a chromogen (e.g., WST-1, cytochrome c, or nitroblue tetrazolium) by superoxide radicals.

-

Superoxide radicals are generated by a system such as xanthine/xanthine oxidase or riboflavin/light.

-

In the absence of SOD, the superoxide radicals reduce the chromogen, leading to a color change that can be measured spectrophotometrically.

-

In the presence of SOD from the sample, the superoxide radicals are dismutated to hydrogen peroxide and oxygen, thus inhibiting the color change.

-

The SOD activity is calculated from the degree of inhibition of the colorimetric reaction.

4.2.4 Catalase (CAT) Activity Assay This assay measures the activity of the enzyme catalase, which decomposes hydrogen peroxide.

-

Prepare tissue or cell lysates.

-

The most common method involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.

-

Alternatively, the remaining H₂O₂ can be quantified colorimetrically after a fixed incubation time with the sample. This can be done by reacting the H₂O₂ with a suitable substrate (e.g., methanol in the presence of a peroxidase) to produce a colored product.

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition.

4.2.5 Glutathione Peroxidase (GPx) Activity Assay This assay measures the activity of glutathione peroxidase, which reduces hydroperoxides.

-

Prepare tissue or cell lysates.

-

The assay is typically a coupled enzyme assay.

-

GPx in the sample catalyzes the reduction of a hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) using GSH as a reducing substrate, which is converted to GSSG.

-

The GSSG is then reduced back to GSH by the addition of exogenous glutathione reductase and NADPH.

-

The rate of NADPH oxidation to NADP+ is monitored as a decrease in absorbance at 340 nm.

-

The GPx activity is proportional to the rate of NADPH consumption.

Conclusion

This compound is a promising antioxidant compound with demonstrated in vivo efficacy in mitigating oxidative stress. Its antioxidant action is rooted in its radical-scavenging ability, as evidenced by its high ORAC value, and its capacity to enhance the endogenous antioxidant defense system. While the precise signaling pathways modulated by DHPG are yet to be fully elucidated, its chemical structure strongly suggests a potential role in the activation of the Keap1-Nrf2/ARE pathway. The synergistic effects observed with hydroxytyrosol further highlight its potential in combination therapies or as a component of functional foods and nutraceuticals. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the antioxidant mechanisms of DHPG and explore its therapeutic applications in oxidative stress-related pathologies. Further research is warranted to confirm its interaction with the Nrf2 pathway and to explore its full potential in drug development.

References

- 1. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Effect of 3',4'-Dihidroxifenilglicol and Hydroxytyrosol on Oxidative and Nitrosative Stress and Some Cardiovascular Biomarkers in an Experimental Model of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic protective effects of this compound and hydroxytyrosol in male rats against induced heat stress-induced reproduction damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Dihydroxyphenylglycol (DHPG) Precursors in Olive Leaf Extract

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the precursors to 3,4-dihydroxyphenylglycol (DHPG) found in olive leaf extract (Olea europaea). It details the primary precursor compounds, their biosynthetic origins, quantitative data, and the experimental protocols required for their extraction, conversion, and analysis.

Introduction: The Significance of this compound (DHPG)

This compound (DHPG) is a potent phenolic antioxidant that has garnered significant interest for its potential applications in the nutraceutical, pharmaceutical, and functional food industries.[1][2] Its antioxidant capacity is reported to be even greater than that of the well-known olive phenol, hydroxytyrosol.[1][3] While DHPG is present in olive products, it is often found in low concentrations in extracts prepared using conventional organic solvent methods.[1] Recent research has revealed that DHPG exists primarily in the form of complex precursors within the olive leaf matrix. These precursors can be hydrolyzed to release DHPG, dramatically increasing its yield and unlocking the full potential of olive leaf biomass as a high-value source of this compound. Understanding these precursors is therefore critical for developing efficient extraction and production methodologies.

Identification of Primary DHPG Precursors

The primary precursors of DHPG in olive byproducts are complex glycosylated molecules that contain a DHPG moiety within their structure. Research indicates that these are distinct from, though related to, the more abundant secoiridoids like oleuropein.

-

β-Hydroxy Derivatives of Verbascoside: Studies have identified the diastereoisomeric forms of β-hydroxyverbascoside (also known as β-hydroxyacteoside) and β-hydroxyisoverbascoside as direct precursors to DHPG.

-

2″-hydroxyoleuropein: This modified form of oleuropein also contains a DHPG moiety and has been identified as a precursor.

-

Oleuropein: While not a direct precursor that releases DHPG through simple hydrolysis, oleuropein is the most abundant phenolic compound in olive leaves and is structurally related to DHPG's chemical family. Its hydrolysis product, hydroxytyrosol, is structurally very similar to DHPG. The study of oleuropein's biosynthesis and degradation is crucial for understanding the broader phenolic profile of the extract. Oleuropein itself is an ester of hydroxytyrosol and elenolic acid.

The conversion of these precursor molecules into free DHPG typically requires energy-intensive processes, such as thermal treatment or acid hydrolysis, to break the ester and glycosidic bonds.

Biosynthesis of Oleuropein and Related Phenols

The biosynthesis of oleuropein, a major phenolic compound in olive leaves, is a complex process that merges two key metabolic pathways: the mevalonic acid (MVA) pathway for the terpene moiety and the phenylpropanoid pathway for the phenolic moiety (hydroxytyrosol).

Quantitative Data of Key Precursor-Related Compounds

The concentration of oleuropein and hydroxytyrosol in olive leaves can vary significantly based on cultivar, age of the leaf, and extraction method. The following tables summarize reported quantitative data.

Table 1: Oleuropein Concentration in Olive Leaf & Extracts

| Source Material | Extraction/Processing | Oleuropein Concentration | Reference |

| Olive Leaves | Not specified | 60 - 90 mg/g | |

| Olive Leaf Extract | Ohmic Heating (75°C, 80% Ethanol) | 26.18 mg/g | |

| Olive Leaf Extract | Conventional Heating | 7.98 - 14.55 mg/g | |

| Commercial Extracts | Various | Considerable variation noted |

Table 2: Hydroxytyrosol Concentration in Olive Leaf & Extracts

| Source Material | Extraction/Processing | Hydroxytyrosol Concentration | Reference |

| Olive Leaves | Not specified | 0.78 - 136.48 mg/g | |

| Olive Leaf Extract | Ultrasound-assisted acid hydrolysis | 14.11 ± 0.12 mg/g | |

| Olive Leaf Extract | Solid-liquid extraction, acid hydrolysis | 10 - 15 g per kg of dry leaves |

Experimental Protocols

Extraction of Precursors from Olive Leaves

Method 1: Solid-Liquid Extraction (for Oleuropein and general phenolics) This method is effective for extracting oleuropein and other soluble phenolic compounds.

-

Sample Preparation: Dry olive leaves are mechanically ground to a fine powder.

-

Solvent Selection: A mixture of 60-80% ethanol in water has been shown to be highly effective.

-

Extraction: The leaf powder is mixed with the solvent (a common liquid-to-material ratio is 60:1 mL/g). The mixture is agitated at a controlled temperature (e.g., 40°C) for a specified duration.

-

Separation: The solid material is separated from the liquid extract by filtration or centrifugation.

-

Solvent Removal: The solvent is evaporated from the liquid extract, typically under vacuum, to yield a crude phenolic extract.

Method 2: Thermal Extraction (for DHPG Release) This method is specifically designed to hydrolyze precursors and maximize the yield of free DHPG.

-

Sample Preparation: Fresh or dried olive leaves from various cultivars are used.

-

Extraction: The leaves are placed in an autoclave with water.

-

Thermal Treatment: The mixture is heated to 120°C for 30 minutes. This process uses high temperature and pressure to mediate the hydrolysis and conversion of DHPG precursors.

-

Post-Treatment: After cooling, the aqueous extract is filtered to remove solid leaf material. This extract is rich in free DHPG.

Conversion of Oleuropein to Hydroxytyrosol (Acid Hydrolysis)

This protocol is used to convert the abundant oleuropein into its more bioactive derivative, hydroxytyrosol.

-

Preparation: An olive leaf extract (as prepared in 5.1, Method 1) is dissolved in water or a buffer solution.

-

Acidification: The pH of the solution is adjusted to 1.0 - 3.0 using an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Hydrolysis: The acidified mixture is heated to a temperature between 70°C and 90°C for 1 to 10 hours. A reaction time of 4-5 hours is often sufficient for quantitative hydrolysis.

-

Neutralization: After cooling, the solution is neutralized. If sulfuric acid was used, it can be precipitated as gypsum by adding Ca(OH)₂.

-

Purification: The resulting hydroxytyrosol can be purified from the hydrolysate using liquid-liquid extraction (e.g., with ethyl acetate) or column chromatography.

Analytical Methodology: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is the standard technique for quantifying DHPG, oleuropein, hydroxytyrosol, and other phenols.

-

System: A standard HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase involves a gradient elution with two solvents: (A) water with a small amount of acid (e.g., 1% acetic acid) and (B) acetonitrile or methanol.

-

Flow Rate: Typically maintained around 0.5 - 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength of 280 nm, which is optimal for detecting the benzene ring in these phenolic compounds.

-

Quantification: Compounds are identified by comparing their retention times with those of pure standards. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Conversion Pathways and Experimental Workflow

The overall process from raw material to final analysis involves several key steps. The specific inclusion of a hydrolysis step depends on the target analyte (precursors vs. hydrolyzed products like DHPG).

Conclusion

The olive leaf is a rich source of complex phenolic precursors, including β-hydroxyverbascoside and 2″-hydroxyoleuropein, which contain a this compound (DHPG) moiety. While conventional extraction methods yield low amounts of free DHPG, the application of specific protocols, particularly thermal treatment, can efficiently hydrolyze these precursors to significantly increase the yield of this highly potent antioxidant. For drug development and scientific research, focusing on these hydrolysis techniques is essential for maximizing the recovery of DHPG. Furthermore, understanding the biosynthesis and degradation of related abundant compounds like oleuropein provides a more complete picture of the extract's chemical profile. The methodologies outlined in this guide provide a robust framework for the extraction, conversion, and quantitative analysis of DHPG and its precursors from olive leaf extract.

References

- 1. Confirming the presence of this compound (DHPG) in olive leaves via thermal extraction and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enzymatic O-Methylation of 3,4-Dihydroxyphenylglycol: A Technical Guide to the Formation of MHPG

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic conversion of 3,4-Dihydroxyphenylglycol (DHPG) to 3-methoxy-4-hydroxyphenylglycol (MHPG), a critical step in the catabolism of norepinephrine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of catecholamine metabolism and its implications in physiology and pharmacology.

Executive Summary

The transformation of DHPG to MHPG is a key enzymatic reaction within the broader pathway of norepinephrine degradation. This conversion is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that plays a pivotal role in the modulation of catecholamine neurotransmitter levels. Understanding the kinetics and mechanisms of this pathway is essential for the development of therapeutic agents targeting adrenergic systems and for the interpretation of biomarkers related to sympathoneural activity. This guide details the enzymatic process, presents relevant quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

The Metabolic Pathway: From DHPG to MHPG

The O-methylation of this compound (DHPG) to 3-methoxy-4-hydroxyphenylglycol (MHPG) is a significant reaction in extraneuronal tissues.[1] DHPG, a primary metabolite of norepinephrine formed through the action of monoamine oxidase (MAO) and aldehyde reductase, is a catechol substrate for the enzyme Catechol-O-methyltransferase (COMT).[1][2][3]

COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol nucleus of DHPG. This enzymatic reaction requires the presence of a divalent cation, typically Mg²⁺, as a cofactor. The reaction results in the formation of MHPG and S-adenosyl-L-homocysteine (SAH).

The overall reaction can be summarized as follows:

This compound + S-adenosyl-L-methionine --(COMT, Mg²⁺)--> 3-methoxy-4-hydroxyphenylglycol + S-adenosyl-L-homocysteine

MHPG is a major metabolite of norepinephrine and its levels in various biological fluids are often used as an index of norepinephrine turnover.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of DHPG to MHPG and the concentrations of these metabolites in biological fluids.

Table 1: Enzyme Kinetic Parameters for Human Soluble COMT (S-COMT)

| Substrate | Km (μM) | Vmax (nmol/min/mg) | log(Vmax/Km) |

| This compound | 46.7 | 37.2 | -0.1 |

Data sourced from a study on the comparative molecular field analysis of human S-COMT substrates.

Table 2: Concentrations of DHPG and MHPG in Human Biological Fluids

| Analyte | Matrix | Concentration |

| DHPG | Plasma | 19.58 ± 8.13 ng/mL |

| MHPG | Plasma | 21.16 ± 9.58 ng/mL |

| DHPG | Cerebrospinal Fluid (CSF) | 34.76 ± 11.46 ng/mL |

| MHPG | Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL |

| DHPG | Urine | 0.39 ± 0.21 µg/mg creatinine |

| MHPG | Urine | 1.67 ± 0.65 µg/mg creatinine |

Data represents mean ± S.D. from a study on 16 healthy subjects.

Experimental Protocols

Quantification of DHPG and MHPG by High-Performance Liquid Chromatography (HPLC) with Coulometric Detection

This method allows for the sensitive and specific measurement of DHPG and MHPG in plasma.

Sample Preparation:

-

Collect blood samples in tubes containing a suitable anticoagulant.

-

Centrifuge to separate plasma.

-

To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine).

-

Perform extraction of DHPG and related catecholamines using acid-washed alumina.

-

Elute the analytes from the alumina with 0.2 M perchloric acid containing EDTA (0.2%) and reduced glutathione.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: 0.025 M citric acid-sodium hydrogen phosphate buffer (3:2, v/v) containing 5% methanol.

-

Detection: Dual coulometric detection set in screen mode.

Quantification:

-

Construct a standard curve using known concentrations of DHPG and MHPG.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas (or heights) to the standard curve, normalized to the internal standard.

Catechol-O-methyltransferase (COMT) Activity Assay

This protocol describes a general method for determining COMT activity, which can be adapted for the specific substrate DHPG.

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Add MgCl₂ to a final concentration of 5 mM.

-

Add S-adenosyl-L-methionine (SAM) to a final concentration of 200 µM.

-

Add the catechol substrate (e.g., 3,4-dihydroxybenzoic acid or DHPG) to a final concentration of 500 µM.

Enzyme Reaction:

-

Prepare the enzyme homogenate from the tissue of interest (e.g., liver or brain).

-

Add a known amount of the enzyme preparation to the pre-warmed reaction mixture (37°C).

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

Product Analysis:

-

Analyze the formation of the methylated product (MHPG) using HPLC with electrochemical or fluorescence detection, or by LC-MS/MS for higher sensitivity and specificity.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

References

- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate stereospecificity and selectivity of catechol-O-methyltransferase for DOPA, DOPA derivatives and alpha-substituted catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Interspecies comparison in the COMT-mediated methylation of 3-BTD - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01938J [pubs.rsc.org]

3,4-Dihydroxyphenylglycol (DHPG): A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dihydroxyphenylglycol (DHPG), a potent antioxidant phenolic compound. The document details its primary natural occurrences, comprehensive methodologies for its isolation and purification, and an exploration of its biosynthetic pathways in both plants and mammals.

Natural Sources of this compound (DHPG)

This compound is a catechol derivative found in both the plant and animal kingdoms. In plants, it is most notably abundant in the olive tree (Olea europaea). In mammals, it is a key metabolite in the degradation of norepinephrine.

Plant-Based Sources

The primary plant source of DHPG is the olive tree and its derived products. The compound is found in various parts of the plant and its concentration can be influenced by processing methods. Key sources include:

-

Table Olives: Natural black olives, in particular, are a rich source of DHPG. High concentrations are found in both the olive pulp and the brine used for preservation.[1][2]

-

Olive Oil By-products: Effluents from the table olive industry and solid waste from olive oil extraction, known as "alperujo" or two-phase olive pomace, are significant sources.[3][4] The use of acidified water or brine during olive storage enhances the solubilization and extraction of DHPG.[3]

-

Olive Leaves: Olive leaves have been identified as a valuable source of DHPG, particularly when subjected to specific extraction techniques that release the compound from its precursors.

A patent also suggests the presence of DHPG in other plant families, including Orobanchaceae, Plantaginaceae, Compositae, Lamiaceae, Acanthaceae, and Scrophulariaceae, although olives remain the most well-documented and significant source.

Mammalian Sources

In mammals, DHPG is an endogenous compound and a primary metabolite of the neurotransmitter norepinephrine. It is produced in neuronal tissues and subsequently metabolized. As a result, DHPG can be isolated from mammalian biological fluids, most notably urine, where its levels can serve as an indicator of sympathetic nervous system activity.

Quantitative Data on DHPG in Natural Sources

The concentration of DHPG can vary significantly depending on the source, cultivar, ripeness, and processing methods. The following table summarizes key quantitative findings from the literature.

| Natural Source | Cultivar/Condition | Concentration | Reference |

| Natural Black Olive Pulp | Various | Up to 368 mg/kg (dry weight) | |

| Table Olive Brine | Empeltre (Black Olives) | 1810 µg/L | |

| Olives in Storage | Preserved in brine | Up to 140 mg/100 g (fresh weight) after 12 months |

Isolation and Purification Protocols

The isolation of DHPG from natural sources, particularly from olive by-products, often requires an initial step to release it from its precursor molecules, followed by purification using chromatographic techniques. Patented methods emphasize the use of physical chromatographic systems without organic solvents to achieve a high degree of purity.

Experimental Protocol: Thermal Extraction from Olive Leaves

This method is effective for releasing DHPG from its precursors in olive leaves.

-

Sample Preparation: Dry olive leaves are ground into a fine powder.

-

Extraction: The powdered leaves are suspended in water.

-

Thermal Treatment: The aqueous suspension is subjected to autoclaving at 120°C for 30 minutes. This thermal process facilitates the hydrolysis of DHPG precursors.

-

Solid-Liquid Separation: After cooling, the mixture is centrifuged, and the supernatant containing the solubilized DHPG is collected.

-

Purification: The supernatant is then subjected to chromatographic purification as detailed below.

Experimental Protocol: Hydrothermal Extraction from Olive Pomace ("Alperujo")

This protocol is designed to recover DHPG from the solid waste of olive oil production.

-

Sample Preparation: Two-phase olive pomace is used as the starting material.

-

Hydrothermal Treatment: The pomace is subjected to a hydrothermal treatment. High-pressure and high-temperature extraction (HPTE), for instance using an ethanol:water (50:50 v/v) mixture at 180°C for 90 minutes, has been shown to be effective. This process solubilizes phenolic compounds, including DHPG and its precursors.

-

Fractionation: The resulting aqueous extract is purified. One documented method involves fractionation on an Amberlite® XAD16 polyamide column.

-

Chromatographic Purification: Further purification is achieved using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

General Purification Protocol using Ion-Exchange and Adsorption Resins

This patented methodology allows for the purification of DHPG to over 95% purity without the use of organic solvents.

-

Source Material: An aqueous extract rich in DHPG, such as the supernatant from thermally treated olive leaves or pomace, or the liquid effluents from table olive processing, is used as the starting material.

-

First Column Chromatography: The initial product is passed through at least one ionic resin column.

-

Subsequent Chromatographic Steps: The eluate from the first column can be further purified by passing it through a second column containing either an ionic resin or a non-ionic adsorption resin.

-

Elution: Water is typically used as the eluent, making the process economical and environmentally friendly.

-

Final Product: The resulting fraction is a highly purified DHPG extract.

Analytical Method: HPLC-DAD-UV

High-Performance Liquid Chromatography with a Diode-Array Detector is a standard method for the quantification of DHPG in extracts.

-

Column: A C18 reversed-phase column (e.g., Teknokroma Tracer Extrasil OSD2, 5 µm, 25 cm x 0.46 cm) is commonly used.

-

Mobile Phase: A gradient of HPLC-grade acetonitrile (Solvent B) and water with 0.01% Trifluoroacetic acid (TFA) (Solvent A) is employed.

-

Gradient Example: 0–30 min, 5% B; 30–45 min, 25% B; 45–47 min, 50% B; 47–50 min, 0% B.

-

Flow Rate: 1 mL/min.

-

Detection: Chromatograms are recorded at 280 nm.

-

Quantification: Identification and quantification are based on comparing the retention times and absorbance of the peaks in the sample with those of a pure DHPG standard.

Biosynthesis and Metabolic Pathways

DHPG is synthesized through distinct pathways in plants and mammals.

Biosynthesis in Plants (Olea europaea)

In olives, DHPG is not typically present in high concentrations in its free form but is rather a part of more complex molecules. It is released through the hydrolysis of these precursors during processing or extraction. The biosynthesis of these precursors originates from the shikimate pathway.

The proposed pathway is as follows:

-

Shikimate Pathway: This fundamental pathway in plants produces the aromatic amino acids L-phenylalanine and L-tyrosine from primary metabolites.

-

Phenylpropanoid and Tyrosine-Derived Pathways: L-phenylalanine is the precursor to the caffeoyl moiety, while L-tyrosine is the precursor to the hydroxytyrosol moiety of verbascoside.

-

Formation of Verbascoside: Through a series of enzymatic steps including glycosylation, acylation, and hydroxylation, these moieties are combined to form verbascoside and its isomers.

-

Formation of DHPG Precursors: Verbascoside and isoverbascoside can be further modified (e.g., hydroxylation) to form β-hydroxy derivatives. 2″-hydroxyoleuropein is another identified precursor containing a DHPG moiety.

-

Release of DHPG: DHPG is liberated from these precursors through hydrolysis, which can be induced by thermal treatment.

Metabolism in Mammals

In mammals, DHPG is a key intermediate in the catabolism of norepinephrine. This process is crucial for regulating neurotransmitter levels in the synaptic cleft.

-

Norepinephrine Release: Norepinephrine is released from sympathetic nerve terminals.

-

MAO Action: A portion of the norepinephrine that is not taken back up into the neuron is metabolized by monoamine oxidase (MAO) located on the outer membrane of mitochondria. MAO converts norepinephrine to 3,4-dihydroxymandelaldehyde.

-

Reduction to DHPG: The aldehyde is then rapidly reduced to DHPG by aldehyde and aldose reductases.

-

Further Metabolism: DHPG can then be further metabolized by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG), or it can be conjugated and excreted.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the extraction and purification of DHPG from olive by-products.

References

- 1. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (DHPG): an important phenolic compound present in natural table olives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds | Semantic Scholar [semanticscholar.org]

- 4. Plant phenolics and shikimate pathway | PPTX [slideshare.net]

The Physiological Significance of Endogenous 3,4-Dihydroxyphenylglycol (DOPEG): A Technical Guide for Researchers

An In-depth Examination of a Key Norepinephrine Metabolite in Neuronal Function, Cardiovascular Health, and Neurodegenerative Disease

Abstract